(5-Fluoro-2-hydroxyphenyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-2-hydroxyphenyl)methyl acetate is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol. It is also known by its IUPAC name, 5-fluoro-2-hydroxybenzyl acetate. This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an acetate group attached to a benzene ring.
Vorbereitungsmethoden
The synthesis of (5-Fluoro-2-hydroxyphenyl)methyl acetate typically involves the esterification of 5-fluoro-2-hydroxybenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
(5-Fluoro-2-hydroxyphenyl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-fluoro-2-hydroxybenzaldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol, 5-fluoro-2-hydroxybenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-2-hydroxyphenyl)methyl acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis, providing insights into enzyme specificity and mechanism.
Medicine: Fluorinated compounds like this compound are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the production of specialty chemicals and materials, such as fluorinated polymers, which have unique properties like chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of (5-Fluoro-2-hydroxyphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For example, the compound may act as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This hydrolysis reaction releases the corresponding alcohol and acetic acid, which can then participate in further biochemical processes. The presence of the fluorine atom can also influence the compound’s reactivity and interaction with biological molecules, potentially enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
(5-Fluoro-2-hydroxyphenyl)methyl acetate can be compared with other similar compounds, such as:
5-Fluoro-2-hydroxybenzyl alcohol: This compound lacks the acetate group and is more reactive towards oxidation and substitution reactions.
5-Fluoro-2-hydroxybenzoic acid: This compound contains a carboxylic acid group instead of an ester group, making it more acidic and reactive towards nucleophiles.
2-Hydroxybenzyl acetate: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.
Eigenschaften
IUPAC Name |
(5-fluoro-2-hydroxyphenyl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6(11)13-5-7-4-8(10)2-3-9(7)12/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTXVWLOPWEBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.